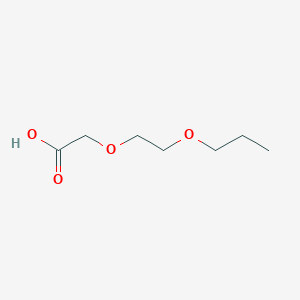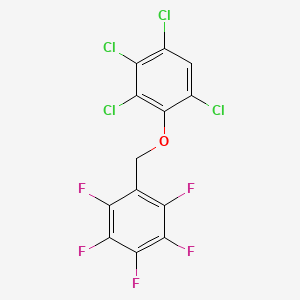
Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,4,6-tetrachlorophenoxy)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,4,6-tetrachlorophenoxy)methyl)-: is a complex organic compound with the molecular formula C₁₃H₃Cl₄F₅O This compound is characterized by the presence of multiple halogen atoms (fluorine and chlorine) attached to a benzene ring, making it a highly fluorinated and chlorinated aromatic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,4,6-tetrachlorophenoxy)methyl)- typically involves the following steps:
Etherification: The formation of the ether linkage between the pentafluorobenzene and tetrachlorophenol moieties.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and etherification processes under controlled conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation and Reduction: The compound may participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) and catalysts (e.g., FeCl₃) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Major Products: The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions could produce corresponding carboxylic acids or ketones.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules. It can be used in the development of novel materials with specific properties.
Biology and Medicine:
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, and advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,4,6-tetrachlorophenoxy)methyl)- exerts its effects would depend on its specific application. In chemical reactions, the electron-withdrawing nature of the fluorine and chlorine atoms can influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack. The ether linkage may also play a role in the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
- Pentafluorobenzene
- 2,3,4,5,6-Pentafluorobenzaldehyde
- Iodopentafluorobenzene
- 2,3,4,5,6-Pentafluoroaniline
Uniqueness: Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,4,6-tetrachlorophenoxy)methyl)- is unique due to the combination of multiple halogen atoms and the ether linkage, which imparts distinct chemical properties and potential applications not commonly found in other similar compounds. The presence of both fluorine and chlorine atoms enhances its reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
87002-09-3 |
|---|---|
Formule moléculaire |
C13H3Cl4F5O |
Poids moléculaire |
412.0 g/mol |
Nom IUPAC |
1,2,3,4,5-pentafluoro-6-[(2,3,4,6-tetrachlorophenoxy)methyl]benzene |
InChI |
InChI=1S/C13H3Cl4F5O/c14-4-1-5(15)13(7(17)6(4)16)23-2-3-8(18)10(20)12(22)11(21)9(3)19/h1H,2H2 |
Clé InChI |
BGBHMKNWQUMKRT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Cl)Cl)OCC2=C(C(=C(C(=C2F)F)F)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine](/img/structure/B14407592.png)
![2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate](/img/structure/B14407599.png)
![2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diol;phosphoric acid](/img/structure/B14407614.png)
![(Benzoyloxy)[tris(trifluoromethyl)]germane](/img/structure/B14407623.png)
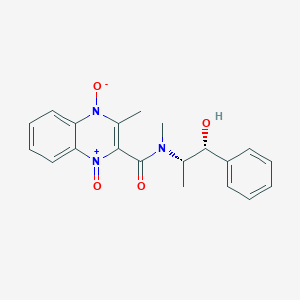
![3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14407633.png)
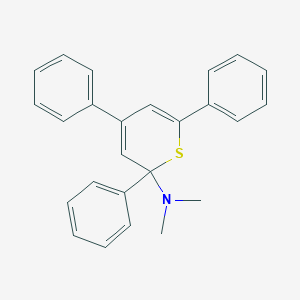
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine](/img/structure/B14407637.png)

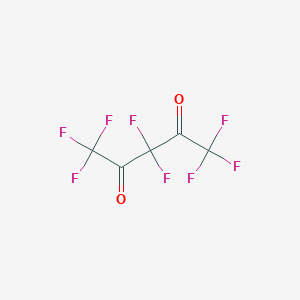
![9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14407656.png)
![N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide](/img/structure/B14407678.png)
![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)
